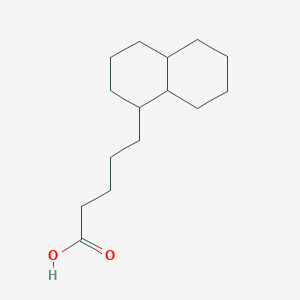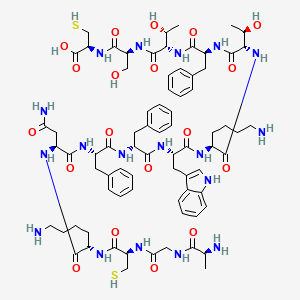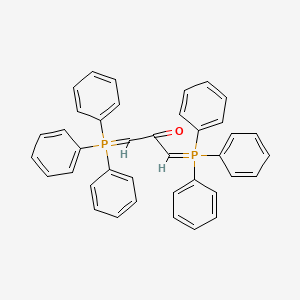
1,3-Bis(triphenylphosphoranylidene)acetone
Vue d'ensemble
Description
1,3-Bis(triphenylphosphoranylidene)acetone, also known as (ACETYLMETHYLENE)TRIPHENYLPHOSPHORANE, is a chemical compound with the molecular formula C21H19OP . It is used as a reagent in organic synthesis .
Molecular Structure Analysis
The molecular weight of 1,3-Bis(triphenylphosphoranylidene)acetone is 318.35 g/mol . The molecular structure of similar compounds like 1-(Triphenylphosphoranylidene)-2-octanone has been analyzed .
Chemical Reactions Analysis
1,3-Bis(triphenylphosphoranylidene)acetone is likely to participate in organic synthesis reactions. For instance, polymer-supported triphenylphosphine (PS-TPP) has been used in organic synthesis for functional group interconversions, heterocycle synthesis, and metal complex synthesis .
Physical And Chemical Properties Analysis
1,3-Bis(triphenylphosphoranylidene)acetone is a white to off-white powder . It has a melting point of 203-205 °C .
Applications De Recherche Scientifique
Electrochemical Properties and Applications
- Electrochemical Investigations : A study by Grapperhaus and Poturovic (2004) explored the electrochemical properties of compounds related to 1,3-Bis(triphenylphosphoranylidene)acetone, focusing on metal- and ligand-centered events and reactivity. This research contributes to understanding the electrochemical behavior of similar compounds (Grapperhaus & Poturovic, 2004).
Crystal Structure Analysis
- Crystal Structure Analyses : Aboulkacem, Tyrra, and Pantenburg (2006) conducted crystal structure analyses of bis(triphenylphosphoranyliden)ammonium compounds, providing insights into their structural characteristics. These analyses are crucial for understanding the molecular structure and potential applications of these compounds (Aboulkacem, Tyrra, & Pantenburg, 2006).
Wittig Olefination and Organic Synthesis
- Solvent-Free Wittig Olefination : Thiemann, Watanabe, Tanaka, and Mataka (2004) investigated the solvent-free Wittig olefination process using stabilized phosphoranes. Their findings contribute to the field of organic synthesis, demonstrating efficient methods for preparing alkenes (Thiemann, Watanabe, Tanaka, & Mataka, 2004).
Catalytic and Synthetic Applications
- Catalytic Enantioselective Synthesis : Ibrahem, Breistein, and Córdova (2011) presented a catalytic enantioselective synthesis method involving 2-(triphenylphosphoranylidene)acetates. Their work is significant in the development of homoallylboronate products with high enantiomeric ratios, which has implications in asymmetric synthesis (Ibrahem, Breistein, & Córdova, 2011).
Novel Applications in Material Science
Novel pH Indicators : Nourmohammadian, Davoodzadeh, and Alizadeh (2007) explored the use of (triphenylphosphoranylidene)cyclopenta-1,3-dienes as novel pH indicators. This research provides a basis for developing new indicators, especially in the alkali pH range, contributing to analytical chemistry applications (Nourmohammadian, Davoodzadeh, & Alizadeh, 2007).
Synthesis and Structural Characterization in Metal Complexes : Kuang, Cuttell, McMillin, Fanwick, and Walton (2002) focused on the synthesis and structural characterization of metal complexes containing related ligands, unveiling novel emission properties. This area of research is significant for material science and the development of new luminescent materials (Kuang et al., 2002).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1,3-bis(triphenyl-λ5-phosphanylidene)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H32OP2/c40-33(31-41(34-19-7-1-8-20-34,35-21-9-2-10-22-35)36-23-11-3-12-24-36)32-42(37-25-13-4-14-26-37,38-27-15-5-16-28-38)39-29-17-6-18-30-39/h1-32H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBMPPHZBBQKFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=CC(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H32OP2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(triphenylphosphoranylidene)acetone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



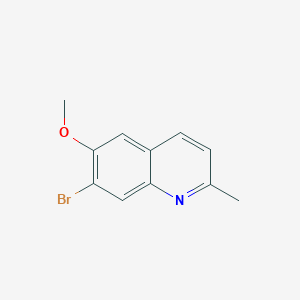
![[1,1'-Biphenyl]-4-amine, 4'-(4-aminophenoxy)-3'-(trifluoromethyl)-](/img/structure/B3276700.png)
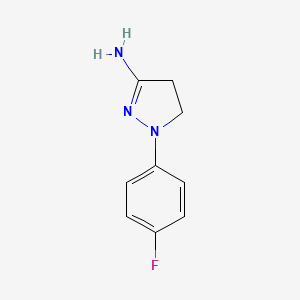
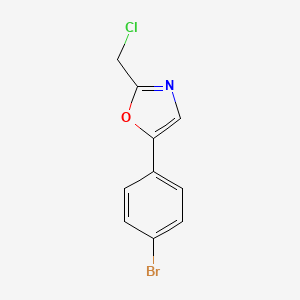
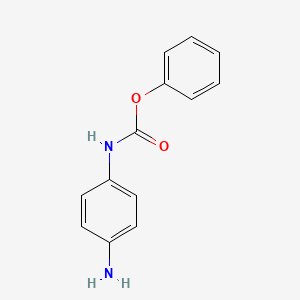
![(3R)-3-[(3-Methylbut-2-enoyl)oxy]-4-(trimethylazaniumyl)butanoate](/img/structure/B3276735.png)
![Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-, monosodium salt](/img/structure/B3276742.png)
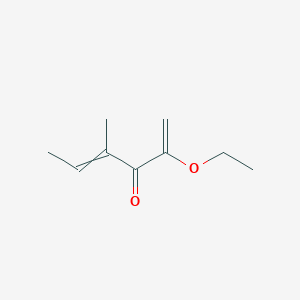

![L-Phenylalanine, 3,5-dibromo-N-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B3276760.png)

